3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is an organic compound that features a benzofuran ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling of the Two Fragments: The benzofuran and pyrazole fragments are coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran or pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the pyrazole moiety, which may reduce its biological activity.
N-(1-methyl-1H-pyrazol-4-yl)propanamide: Lacks the benzofuran ring, which may alter its interaction with biological targets.
Uniqueness
The combination of the benzofuran and pyrazole rings in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide provides a unique structural framework that can interact with multiple biological targets. This dual functionality may enhance its potential as a therapeutic agent compared to similar compounds that lack one of these structural features.
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H17N3O2/c1-18-10-13(9-16-18)17-15(19)5-3-11-2-4-14-12(8-11)6-7-20-14/h2,4,8-10H,3,5-7H2,1H3,(H,17,19) |
InChI Key |
LCRYKOHXBIYEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.